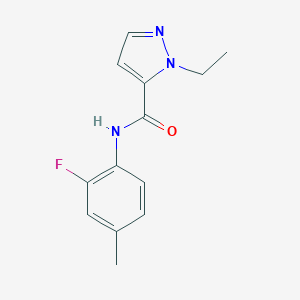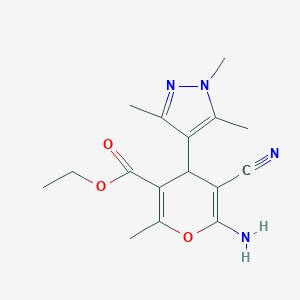
2-(1-adamantyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-adamantyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as AEA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. AEA belongs to the class of fatty acid amides, and it has been found to interact with the endocannabinoid system, which is involved in various physiological processes such as pain sensation, mood, and appetite regulation.
Mechanism of Action
2-(1-adamantyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide exerts its effects by interacting with the endocannabinoid system, specifically the CB1 and CB2 receptors. This compound acts as an agonist for these receptors, which leads to the activation of downstream signaling pathways. This results in the modulation of various physiological processes, including pain sensation, mood regulation, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the breakdown of endocannabinoids, leading to an increase in endocannabinoid levels. This compound has also been found to have antioxidant properties and can protect against oxidative stress.
Advantages and Limitations for Lab Experiments
2-(1-adamantyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that its purity and potency can be precisely controlled. Additionally, this compound has a long half-life, which allows for prolonged effects. However, this compound has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
Several future directions for research on 2-(1-adamantyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide include:
1. Investigating the potential therapeutic benefits of this compound in various medical conditions, including chronic pain, anxiety, and depression.
2. Exploring the role of this compound in the modulation of the endocannabinoid system and its downstream signaling pathways.
3. Investigating the potential use of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Developing novel methods for the administration of this compound to improve its bioavailability and efficacy.
5. Investigating the potential use of this compound as a biomarker for various medical conditions.
Synthesis Methods
2-(1-adamantyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide is synthesized through a multi-step process that involves the reaction of 1-adamantylamine with ethyl 3,5-dimethylpyrazole-4-acetate in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to produce the final product, this compound.
Scientific Research Applications
2-(1-adamantyl)-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been extensively studied for its potential therapeutic benefits in various medical conditions, including chronic pain, anxiety, and depression. Several studies have shown that this compound can modulate the endocannabinoid system, which plays a crucial role in pain sensation and mood regulation. Additionally, this compound has been found to have anti-inflammatory properties, which could be beneficial in conditions such as arthritis.
Properties
Molecular Formula |
C19H29N3O |
|---|---|
Molecular Weight |
315.5 g/mol |
IUPAC Name |
2-(1-adamantyl)-N-(1-ethyl-3,5-dimethylpyrazol-4-yl)acetamide |
InChI |
InChI=1S/C19H29N3O/c1-4-22-13(3)18(12(2)21-22)20-17(23)11-19-8-14-5-15(9-19)7-16(6-14)10-19/h14-16H,4-11H2,1-3H3,(H,20,23) |
InChI Key |
LJNVAMCVDXOACC-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CC23CC4CC(C2)CC(C4)C3)C |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)CC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280095.png)
![methyl (2E)-2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B280096.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280097.png)
![Methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280098.png)
![2-Amino-4-[4-methoxy-3-(methoxymethyl)phenyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B280101.png)

![methyl 6-amino-4-{5-[(3-bromophenoxy)methyl]furan-2-yl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280110.png)
![ethyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280111.png)
![methyl 6-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280112.png)

![methyl 6-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-cyano-2-methyl-4H-pyran-3-carboxylate](/img/structure/B280114.png)
![2-[2-(2,4-Dichloro-phenyl)-2-oxo-ethylsulfanyl]-4-methoxymethyl-6-methyl-nicotinonitrile](/img/structure/B280115.png)
![2-ethyl 4-isopropyl 3-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B280117.png)
![N-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280118.png)
